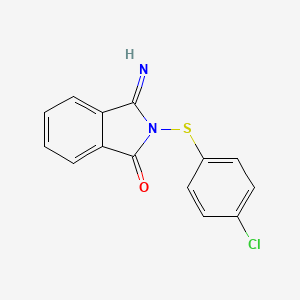
2-(4-Chlorophenyl)sulfanyl-3-iminoisoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)sulfanyl-3-iminoisoindol-1-one is a synthetic organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an iminoisoindolone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)sulfanyl-3-iminoisoindol-1-one typically involves the following steps:
Formation of the Isoindolone Core: The initial step involves the synthesis of the isoindolone core, which can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the isoindolone intermediate with 4-chlorothiophenol in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Imino Group: Finally, the imino group is introduced by treating the sulfanyl-substituted isoindolone with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)sulfanyl-3-iminoisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)sulfanyl-3-iminoisoindol-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-3-iminoisoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the imino and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)sulfanyl-3-iminoisoindol-1-one: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylphenyl)sulfanyl-3-iminoisoindol-1-one: Contains a methyl group instead of chlorine.
2-(4-Nitrophenyl)sulfanyl-3-iminoisoindol-1-one: Contains a nitro group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)sulfanyl-3-iminoisoindol-1-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets differently compared to its analogs. The chlorine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-iminoisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-5-7-10(8-6-9)19-17-13(16)11-3-1-2-4-12(11)14(17)18/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSQBOLXFGGDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(C2=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate](/img/structure/B8041101.png)
![N-[3-(4-acetamidophenoxy)propyl]acetamide](/img/structure/B8041104.png)
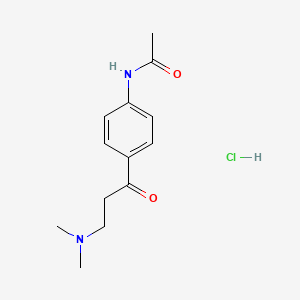
![1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione](/img/structure/B8041119.png)
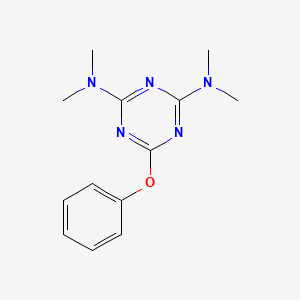
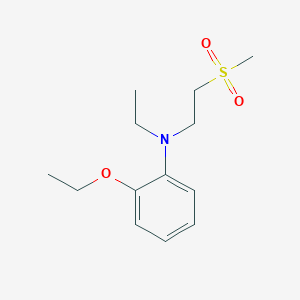
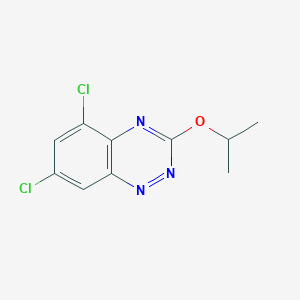
![4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]benzamide](/img/structure/B8041156.png)

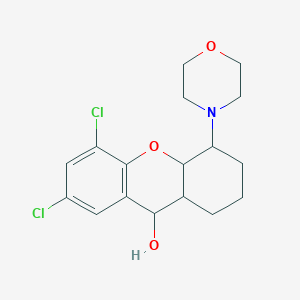
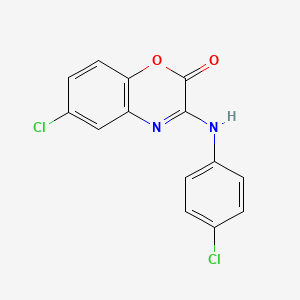
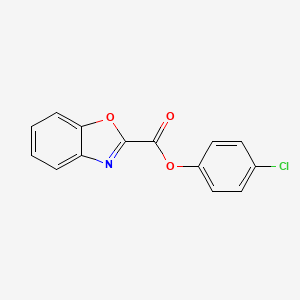
![2-Phenyl-[1]benzothiolo[2,3-d]triazole 4,4-dioxide](/img/structure/B8041175.png)

